molecular formula C22H24N4O2 B2642666 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706318-79-7

2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2642666
CAS No.: 1706318-79-7
M. Wt: 376.46
InChI Key: KCBRQUIMALKMLV-UHFFFAOYSA-N
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Description

The compound 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a small-molecule organic compound featuring a 1,2,4-oxadiazole core, a piperidine ring, and a pyridin-3-yl group. The o-tolyl (2-methylphenyl) substituent on the oxadiazole ring contributes to its unique steric and electronic properties. This compound shares structural motifs with ligands targeting nicotinic acetylcholine receptors (nAChRs), G protein-coupled receptors (GPCRs), and ion channels, as seen in related compounds .

Properties

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-6-2-3-9-19(16)22-24-20(28-25-22)12-18-8-5-11-26(15-18)21(27)13-17-7-4-10-23-14-17/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBRQUIMALKMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the pyridine ring: The final step involves coupling the piperidine-oxadiazole intermediate with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant antibacterial, antifungal, and antiviral activities. For instance, studies have shown that oxadiazole derivatives can effectively target Gram-positive and Gram-negative bacteria, demonstrating potential as new antimicrobial agents .

Anticancer Potential

The 1,3,4-oxadiazole derivatives are also recognized for their anticancer properties. Recent investigations have highlighted their efficacy against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of leukemia and breast cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory and Analgesic Effects

Research has indicated that 1,3,4-oxadiazole derivatives possess anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and provide relief in pain management scenarios .

Neuroprotective Effects

Some studies suggest that specific derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .

Study 1: Antimicrobial Efficacy

A study conducted by researchers from Poland synthesized several 1,3,4-oxadiazole derivatives and tested them for antibacterial activity. The most promising compounds demonstrated comparable efficacy to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli. This highlights the potential of these derivatives in developing new antimicrobial therapies .

Study 2: Anticancer Activity

In another research effort, various 1,3,4-oxadiazole derivatives were screened for their anticancer effects against multiple cancer cell lines. One compound showed over 90% inhibition against breast cancer cells (T-47D), indicating strong anticancer potential that warrants further investigation .

Study 3: Neuroprotective Mechanisms

A recent review discussed the neuroprotective effects of oxadiazole derivatives. It was noted that these compounds could inhibit oxidative stress pathways and promote neuronal survival in vitro. This suggests a promising avenue for future research into treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the oxadiazole ring, piperidine linker, and acetylated side chains. These variations influence physicochemical properties, target selectivity, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents on Oxadiazole Piperidine Position Acetyl Group Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(o-tolyl) 3-position Pyridin-3-yl C₂₃H₂₄N₄O₂ 396.47 High lipophilicity (predicted)
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone 3-(2-fluorophenyl) 3-position Pyridin-3-yl C₂₂H₂₁FN₄O₂ 392.43 pKa: -0.60 (predicted)
1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethanone 3-(4-fluorophenyl) 4-position 3-methylphenyl C₂₃H₂₄FN₃O₂ 393.45 Boiling point: 583.4°C (predicted)
4-(3-((2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-... (Compound 50) Trifluoromethyl-pyridine N/A Benzoimidazolone C₂₃H₂₂F₃N₅O₂ 481.45 Purity: 99.42%
PSN632408 3-(Pyridin-4-yl) 4-position tert-butyl ester C₁₈H₂₂N₄O₄ 358.40 Hydrolytic instability (ester)

Key Observations:

The 4-fluorophenyl analog shows similar hydrophobicity but may exhibit distinct metabolic stability due to fluorine’s electron-withdrawing effects.

Positional Isomerism :

  • Piperidine substitution at the 3-position (target compound) vs. 4-position (Compound in ) alters spatial orientation, affecting receptor binding. For example, 4-substituted piperidines in GPCR ligands often show enhanced selectivity for α4β2 nAChRs .

Biological Activity: Compound 50 (containing a trifluoromethyl-pyridine group) demonstrated moderate yield (30%) but high purity (99.42%), suggesting synthetic challenges with bulky substituents. Its benzoimidazolone side chain may confer distinct target engagement compared to acetylated analogs.

Thermodynamic Stability :

  • The 4-fluorophenyl analog has a predicted boiling point of 583.4°C, significantly higher than typical oxadiazole derivatives, likely due to strong intermolecular interactions from the fluorine atom.

Research Findings and Implications

  • Synthetic Feasibility : Bulky substituents (e.g., o-tolyl, trifluoromethyl) reduce synthetic yields, as seen in Compound 50 (30% yield) . Optimizing coupling conditions (e.g., microwave-assisted synthesis) may improve efficiency.
  • Target Selectivity : The pyridin-3-yl group in the target compound and its analogs suggests preferential binding to nAChR subtypes, similar to NS9283 analogs . Substitution at the oxadiazole 3-position (aryl vs. alkyl) fine-tunes affinity .
  • Druglikeness : Predicted pKa values (e.g., -0.60 for the 2-fluorophenyl analog ) indicate poor ionization at physiological pH, favoring blood-brain barrier penetration but complicating formulation.

Biological Activity

The compound 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule featuring a pyridine ring, a piperidine moiety, and an oxadiazole group. This structure suggests potential biological activity due to the presence of these pharmacologically relevant substructures.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The oxadiazole scaffold is known for its effectiveness against various bacterial strains and fungi, making it a promising candidate for further development as an antimicrobial agent .

Antitumor Activity

The oxadiazole derivatives have also been linked to antitumor activity. Studies have shown that compounds containing the oxadiazole ring can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways related to growth and survival .

Antioxidant Properties

The antioxidant potential of compounds containing piperidine and oxadiazole has been explored extensively. These compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their biological activities. The findings indicated that certain derivatives showed strong antimicrobial and antioxidant activities. For instance, compounds with electron-withdrawing groups demonstrated enhanced efficacy in scavenging free radicals in DPPH assays .

Case Study 2: Piperidine Derivatives

Another research focused on piperidine-containing compounds, revealing that modifications to the piperidine ring could significantly affect biological activity. Specifically, the introduction of different substituents on the piperidine nitrogen altered the compound's interaction with biological targets, enhancing its potential as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Compound NameStructureAntimicrobial ActivityAntitumor ActivityAntioxidant Activity
Compound AStructure AHighModerateHigh
Compound BStructure BModerateHighModerate
2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanoneStructure CTBDTBDTBD

Note: TBD = To Be Determined based on further studies.

Q & A

Basic: What are the standard protocols for synthesizing this compound, and what key reaction conditions influence yield?

Answer:
The synthesis involves multi-step reactions, including condensation of pyridine-3-carbaldehyde with piperidine derivatives, followed by cyclization to form the 1,2,4-oxadiazol-5-yl moiety. Key conditions include:

  • Catalysts (e.g., palladium complexes for cross-coupling reactions) .
  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux (60–80°C) .
  • Purification via column chromatography or recrystallization to isolate intermediates and final products .
    Yield optimization requires strict control of stoichiometry, reaction time, and inert atmospheres to prevent oxidation of sensitive intermediates .

Basic: Which analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • HPLC : Assess purity (>95% threshold for biological assays) and monitor reaction progress .
  • NMR Spectroscopy : Confirm regiochemistry (e.g., distinguishing o-tolyl substitution patterns via 1H/13C NMR) .
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns, especially for heterocyclic moieties .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced: How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., NMR or IR)?

Answer:

  • Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping proton and carbon signals, particularly in crowded aromatic regions .
  • Compare experimental IR/Raman spectra with computational predictions (e.g., DFT calculations) to validate tautomeric forms or conformational isomers .
  • Revisit synthetic steps if unexpected peaks persist; impurities may arise from incomplete purification or side reactions .

Advanced: What strategies optimize final product yield when intermediates are unstable?

Answer:

  • Low-temperature reactions (e.g., –20°C for azide intermediates) to prevent decomposition .
  • Stabilizing agents : Additives like molecular sieves or antioxidants (e.g., BHT) to protect reactive intermediates .
  • Real-time monitoring : Use TLC or inline HPLC to terminate reactions at optimal conversion points .

Advanced: What in silico approaches predict biological targets for this structurally complex compound?

Answer:

  • Molecular docking : Screen against target libraries (e.g., kinase or GPCR databases) using AutoDock Vina or Schrödinger .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to identify potential binding pockets .
  • QSAR studies : Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with activity data from analogs to prioritize targets .

Basic: How does X-ray crystallography contribute to structural elucidation, and what challenges arise?

Answer:

  • Provides bond lengths/angles for the oxadiazole and piperidine rings, resolving ambiguities in NMR assignments .
  • Challenges :
    • Crystallization difficulties due to flexible side chains; use co-crystallization agents (e.g., PEG derivatives) .
    • Radiation sensitivity of the oxadiazole ring requires cryo-cooling during data collection .

Advanced: How to address conflicting bioactivity results between in vitro and cell-based assays?

Answer:

  • Solubility testing : Use dynamic light scattering (DLS) to detect aggregation in cell media, which may reduce apparent activity .
  • Metabolic stability assays : Check for rapid degradation using liver microsomes; modify labile groups (e.g., methyl substituents on oxadiazole) .
  • Off-target screening : Employ proteome-wide affinity chromatography to identify nonspecific binding .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Store under argon at –20°C to prevent oxidation of the oxadiazole ring .
  • Avoid protic solvents (e.g., methanol) to minimize hydrolysis; use anhydrous DMSO for stock solutions .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced: How to design SAR studies to improve selectivity for a target receptor?

Answer:

  • Core modifications : Replace pyridin-3-yl with pyrazinyl to alter hydrogen-bonding interactions .
  • Side-chain variations : Introduce steric hindrance (e.g., bulky tert-butyl groups) on the piperidine ring to reduce off-target binding .
  • Biological validation : Use CRISPR-edited cell lines to confirm target specificity .

Advanced: What computational methods validate the proposed synthesis mechanism?

Answer:

  • DFT calculations : Model transition states to confirm cyclization pathways (e.g., [3+2] vs. [2+2] mechanisms) .
  • Kinetic isotope effects (KIE) : Compare experimental and computed KIEs to identify rate-determining steps .
  • Hammett plots : Corlate substituent electronic effects with reaction rates to validate mechanistic hypotheses .

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